molecular formula C12H11NO3S B1583923 [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 23353-14-2

[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid

Cat. No. B1583923
CAS RN: 23353-14-2
M. Wt: 249.29 g/mol
InChI Key: HWRQFRXTBPYUEK-UHFFFAOYSA-N
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Description

“[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid” is a plasma metabolite . It has a molecular formula of C12H11NO3S .


Synthesis Analysis

The synthesis of this compound can be carried out in the following steps: The main raw materials are composed of methyl phenoxide, glyoxylic acid, concentrated acid, iodine, red phosphorus and glacial acetic acid . The method provided by the invention is simple in reaction operation, short in reaction time, high in production efficiency, low in synthesis cost and mild in reaction conditions, thereby being suitable for industrial promotion .


Molecular Structure Analysis

The molecular structure of “[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid” consists of a thiazole ring attached to a methoxyphenyl group and an acetic acid group .


Chemical Reactions Analysis

Carboxylic acids like “[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid” donate hydrogen ions if a base is present to accept them. They react in this way with all bases, both organic and inorganic .


Physical And Chemical Properties Analysis

“[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid” is a solid . The presence of sulfur enhances their pharmacological properties .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study by Noolvi et al. (2016) involves the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, which exhibited significant antimicrobial activities against several strains of microbes (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Anticancer and Antiviral Activities

Havrylyuk et al. (2013) reported on the synthesis of 2-pyrazoline-substituted 4-thiazolidinones starting from pyrazolines, which demonstrated selective inhibition of leukemia cell lines and significant antiviral activity against Tacaribe TRVL 11 573 virus strain (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).

Pharmaceutical Compound Photo-degradation

Wu, Hong, and Vogt (2007) conducted a study on the photo-degradation behavior of a pharmaceutical compound containing a thiazole ring, finding a unique photo-degradation product through LC-MS/MS and NMR analysis, which contributes to understanding the stability and storage conditions of such compounds (Wu, Hong, & Vogt, 2007).

Aldose Reductase Inhibitors

La Motta et al. (2008) synthesized 1,2,4-oxadiazol-5-yl-acetic acids and oxazol-4-yl-acetic acids, testing them as inhibitors of aldose reductase. Their findings showed promising in vivo activity for preventing cataract development in rats, suggesting potential therapeutic applications (La Motta, Sartini, Salerno, Simorini, Taliani, Marini, Da Settimo, Marinelli, Limongelli, & Novellino, 2008).

Safety And Hazards

“[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid” causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Thiazole derivatives have drawn the attention of researchers due to their significant biological activities. They are an essential class of heterocyclic compounds that have been found to exhibit antitumor, anti-inflammatory, antimicrobial, antifungal, and anti-tubercular properties . The synthesis of thiazole derivatives has become an important area of research due to their promising biological activities .

properties

IUPAC Name

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-16-10-4-2-8(3-5-10)12-13-9(7-17-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRQFRXTBPYUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353320
Record name [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid

CAS RN

23353-14-2
Record name [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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